molecular formula C22H19Cl2N7OS B12618127 C22H19Cl2N7OS

C22H19Cl2N7OS

Cat. No.: B12618127
M. Wt: 500.4 g/mol
InChI Key: JKWLOSJTTHCOGJ-BRJLIKDPSA-N
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Description

The compound with the molecular formula C22H19Cl2N7OS Clenbuterol hydrochloride . It is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. Clenbuterol hydrochloride is primarily used as a bronchodilator in the treatment of asthma and other respiratory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clenbuterol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield Clenbuterol. The final step involves the conversion of Clenbuterol to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of Clenbuterol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Clenbuterol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Clenbuterol can lead to the formation of various hydroxylated metabolites .

Scientific Research Applications

Clenbuterol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry.

    Biology: Studied for its effects on muscle hypertrophy and as a β2-adrenoceptor agonist.

    Medicine: Investigated for its potential cardioprotective effects and use in treating respiratory disorders.

    Industry: Utilized in the development of performance-enhancing drugs

Mechanism of Action

Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma. Additionally, Clenbuterol has anabolic effects on skeletal muscle, making it a popular choice for performance enhancement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other β2-adrenergic agonists. Its ability to promote muscle hypertrophy also sets it apart from similar compounds .

Properties

Molecular Formula

C22H19Cl2N7OS

Molecular Weight

500.4 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19Cl2N7OS/c1-14-18(20(24)31(29-14)17-9-4-3-5-10-17)12-25-26-19(32)13-33-22-28-27-21(30(22)2)15-7-6-8-16(23)11-15/h3-12H,13H2,1-2H3,(H,26,32)/b25-12+

InChI Key

JKWLOSJTTHCOGJ-BRJLIKDPSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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